![molecular formula C17H14N2O5S B2626553 ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate CAS No. 307544-41-8](/img/structure/B2626553.png)
ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a chromene ring, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . This compound is part of the 2H/4H-chromene class of heterocyclic compounds, which have versatile biological profiles and exhibit various activities by multiple mechanisms .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The presence of the thiazole and chromene rings contributes to its unique properties .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with organic halides to form new compounds . It can also undergo condensation with ®-2-amino-2-phenylethanol to afford Schiff base ligand, which forms complexes with Cu (NO 3) 2 and Zn (NO 3) 2 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates through a known procedure involving sulfuryl chloride and thiourea demonstrates a pathway for generating diverse heterocycles with potential biological activities (Žugelj et al., 2009).
- A study on the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates reveals the potential for creating compounds with varied substitution patterns, which could lead to new pharmacological agents (Albreht et al., 2009).
Antimicrobial Activity
- The synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, facilitated by pentafluorophenylammonium triflate (PFPAT) under solvent-free conditions, yielded compounds with significant in vitro antimicrobial activity against different bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ghashang et al., 2013).
Biological Activities and Synthesis Techniques
- Research involving the synthesis of novel 3-methyl-2-pyrazolin-5-one derivatives from 2-oxo-2H-chromene-3-carbohydrazide derivatives showcases the ability to create compounds with measured microbial activity, indicating their utility in developing new antimicrobial drugs (Mostafa et al., 2013).
- The environmentally friendly synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives using ionic liquid suggests a green chemistry approach to obtaining compounds with promising antifungal and antibacterial activity, further emphasizing the significance of these compounds in scientific research (Tiwari et al., 2018).
properties
IUPAC Name |
ethyl 4-methyl-2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-3-23-16(22)14-9(2)18-17(25-14)19-15(21)13-8-11(20)10-6-4-5-7-12(10)24-13/h4-8H,3H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAGUAGQWQAHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


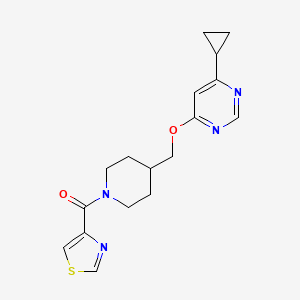
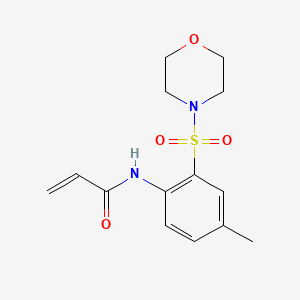
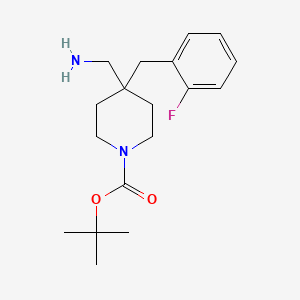
![N-(2-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2626475.png)
![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)




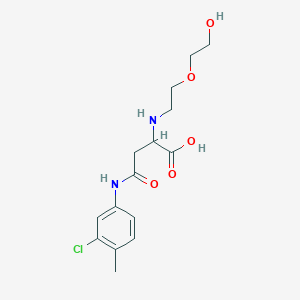
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 5-(diethylsulfamoyl)-2-fluorobenzoate](/img/structure/B2626489.png)
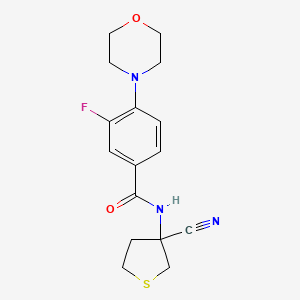
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)